molecular formula C15H11NO2S B1665041 AF-CX 1325 CAS No. 88708-96-7

AF-CX 1325

Cat. No.: B1665041
CAS No.: 88708-96-7
M. Wt: 269.3 g/mol
InChI Key: FQTQMGBWUSWHFI-FYWRMAATSA-N
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Description

AF-CX 1325 is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of an amino group and a phenyl group attached to a methylene bridge, which is conjugated with a carbonyl group on the benzothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AF-CX 1325 can be achieved through various synthetic routes. One common method involves the condensation reaction between a benzothiophene derivative and an aromatic amine under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

AF-CX 1325 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the amino group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

AF-CX 1325 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of AF-CX 1325 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound, which lacks the amino and phenyl groups.

    Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.

    Benzofuran: Similar to benzothiophene but with an oxygen atom instead of sulfur.

Uniqueness

AF-CX 1325 is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and biological activity. The presence of the amino and phenyl groups, along with the conjugated carbonyl group, allows for diverse interactions with other molecules and targets.

Properties

CAS No.

88708-96-7

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

2-(benzenecarboximidoyl)-1-oxo-1-benzothiophen-3-ol

InChI

InChI=1S/C15H11NO2S/c16-13(10-6-2-1-3-7-10)15-14(17)11-8-4-5-9-12(11)19(15)18/h1-9,16-17H

InChI Key

FQTQMGBWUSWHFI-FYWRMAATSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\2/C(=O)C3=CC=CC=C3S2=O)/N

SMILES

C1=CC=C(C=C1)C(=N)C2=C(C3=CC=CC=C3S2=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(=O)C3=CC=CC=C3S2=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AF-CX 1325;  AF-CX-1325;  AF-CX-1325-XX

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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